molecular formula C11H10N10O4 B392880 3-amino-4-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1-{4-nitrobenzyl}-2-triazenyl)-1,2,5-oxadiazole

3-amino-4-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1-{4-nitrobenzyl}-2-triazenyl)-1,2,5-oxadiazole

Katalognummer: B392880
Molekulargewicht: 346.26g/mol
InChI-Schlüssel: LRYWERRQAXHOOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) is a nitrogen-rich heterocyclic compound known for its energetic properties. This compound is characterized by the presence of triazene and oxadiazole rings, which contribute to its high formation heat and excellent detonation performance .

Vorbereitungsmethoden

The synthesis of 4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) involves the reaction of 3,4-diaminofurazan with triazene bridges. The compound is fully characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), elemental analysis, and single crystal X-ray diffraction . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Analyse Chemischer Reaktionen

4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Wissenschaftliche Forschungsanwendungen

4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) has several scientific research applications:

Wirkmechanismus

The mechanism by which 4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) exerts its effects involves the interaction of its triazene and oxadiazole rings with molecular targets. These interactions can lead to the release of energy through detonation or other energetic processes. The compound’s crystal packing, intermolecular interactions, and electrostatic potential (ESP) play crucial roles in its stability and sensitivity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) include other nitrogen-rich heterocyclic compounds such as:

    3,4-diaminofurazan: Known for its energetic properties and used in the synthesis of various energetic materials.

    Triazene derivatives: These compounds share the triazene bridge and exhibit similar energetic characteristics.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their stability and energetic properties.

The uniqueness of 4,4’-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) lies in its combination of triazene and oxadiazole rings, which contribute to its high formation heat, excellent detonation performance, and reduced sensitivity to mechanical stimuli .

Eigenschaften

Molekularformel

C11H10N10O4

Molekulargewicht

346.26g/mol

IUPAC-Name

3-N-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]-3-N-[(4-nitrophenyl)methyl]-1,2,5-oxadiazole-3,4-diamine

InChI

InChI=1S/C11H10N10O4/c12-8-10(17-24-15-8)14-19-20(11-9(13)16-25-18-11)5-6-1-3-7(4-2-6)21(22)23/h1-4H,5H2,(H2,12,15)(H2,13,16)

InChI-Schlüssel

LRYWERRQAXHOOC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN(C2=NON=C2N)N=NC3=NON=C3N)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1CN(C2=NON=C2N)N=NC3=NON=C3N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.